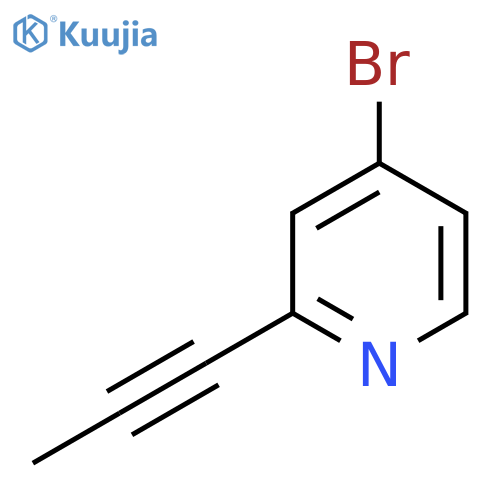

Cas no 1383985-12-3 (4-Bromo-2-(prop-1-yn-1-yl)pyridine)

1383985-12-3 structure

商品名:4-Bromo-2-(prop-1-yn-1-yl)pyridine

4-Bromo-2-(prop-1-yn-1-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(1-propyn-1-yl)pyridine

- 4-Bromo-2-(prop-1-yn-1-yl)pyridine

- OSGGCQGCVAYHEC-UHFFFAOYSA-N

- 4-bromo-2-(prop-1-ynyl)pyridine

- Pyridine, 4-bromo-2-(1-propyn-1-yl)-

- 1383985-12-3

- MFCD23163305

- 4-bromo-2-prop-1-ynylpyridine

- DA-21328

- SCHEMBL9948329

-

- インチ: 1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3

- InChIKey: OSGGCQGCVAYHEC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CN=C(C#CC)C=1

計算された属性

- せいみつぶんしりょう: 194.96836g/mol

- どういたいしつりょう: 194.96836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 12.9

4-Bromo-2-(prop-1-yn-1-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P023O2N-250mg |

4-BROMO-2-(PROP-1-YN-1-YL)PYRIDINE |

1383985-12-3 | 95% | 250mg |

$539.00 | 2024-06-21 | |

| Ambeed | A988210-1g |

4-Bromo-2-(prop-1-yn-1-yl)pyridine |

1383985-12-3 | 98% | 1g |

$1155.0 | 2024-04-24 | |

| Ambeed | A988210-100mg |

4-Bromo-2-(prop-1-yn-1-yl)pyridine |

1383985-12-3 | 98% | 100mg |

$275.0 | 2024-04-24 | |

| 1PlusChem | 1P023O2N-100mg |

4-BROMO-2-(PROP-1-YN-1-YL)PYRIDINE |

1383985-12-3 | 95% | 100mg |

$312.00 | 2024-06-21 | |

| Ambeed | A988210-250mg |

4-Bromo-2-(prop-1-yn-1-yl)pyridine |

1383985-12-3 | 98% | 250mg |

$462.0 | 2024-04-24 | |

| abcr | AB569336-100mg |

4-Bromo-2-(prop-1-yn-1-yl)pyridine; . |

1383985-12-3 | 100mg |

€717.70 | 2024-04-19 | ||

| Alichem | A029199521-1g |

4-Bromo-2-(prop-1-yn-1-yl)pyridine |

1383985-12-3 | 95% | 1g |

$455.52 | 2022-04-02 | |

| 1PlusChem | 1P023O2N-1g |

4-BROMO-2-(PROP-1-YN-1-YL)PYRIDINE |

1383985-12-3 | 95% | 1g |

$1271.00 | 2024-06-21 | |

| abcr | AB569336-250mg |

4-Bromo-2-(prop-1-yn-1-yl)pyridine; . |

1383985-12-3 | 250mg |

€1160.10 | 2024-04-19 |

4-Bromo-2-(prop-1-yn-1-yl)pyridine 関連文献

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

1383985-12-3 (4-Bromo-2-(prop-1-yn-1-yl)pyridine) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1383985-12-3)4-Bromo-2-(prop-1-yn-1-yl)pyridine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):248.0/416.0/1040.0